molecular formula C10H13BO3 B131537 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane CAS No. 141522-26-1

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane

Cat. No.: B131537
CAS No.: 141522-26-1
M. Wt: 192.02 g/mol
InChI Key: DMLJJKWGSAIDFF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom integrated into a dioxaborinane ring, which is further substituted with a 2-methoxyphenyl group. The presence of the boron atom imparts unique reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 2-methoxyphenylboronic acid with diols under dehydrating conditions. One common method is the reaction of 2-methoxyphenylboronic acid with ethylene glycol in the presence of a dehydrating agent such as toluene, which facilitates the formation of the dioxaborinane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed:

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane has found applications in several scientific research areas:

Comparison with Similar Compounds

  • 2-Methoxyphenylboronic acid
  • 2-Methoxyphenyl isocyanate
  • 2-Methoxyphenylacetic acid

Comparison: 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct reactivity compared to other 2-methoxyphenyl derivatives. The presence of the boron atom in a cyclic structure enhances its stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-(2-methoxyphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLJJKWGSAIDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569147
Record name 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141522-26-1
Record name 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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